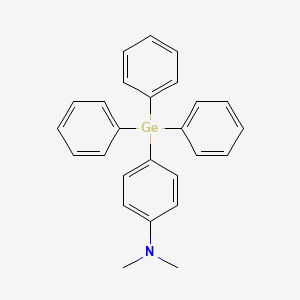
Germane, (p-dimethylaminophenyl)triphenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Germane, (p-dimethylaminophenyl)triphenyl-: is an organogermanium compound characterized by the presence of a germanium atom bonded to a (p-dimethylaminophenyl) group and three phenyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Germane, (p-dimethylaminophenyl)triphenyl- typically involves the reaction of triphenylgermanium chloride with p-dimethylaminophenyl lithium or Grignard reagents. The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis of the reactive intermediates. The general reaction scheme is as follows:
Ph3GeCl+LiC6H4N(CH3)2→Ph3GeC6H4N(CH3)2+LiCl
Industrial Production Methods: Industrial production of Germane, (p-dimethylaminophenyl)triphenyl- may involve similar synthetic routes but on a larger scale. The use of automated reactors and stringent control of reaction conditions ensures high yield and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: Germane, (p-dimethylaminophenyl)triphenyl- can undergo oxidation reactions, leading to the formation of germanium oxides.
Reduction: The compound can be reduced to form lower oxidation state germanium compounds.
Substitution: It can participate in substitution reactions where the phenyl or (p-dimethylaminophenyl) groups are replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Halogenating agents like bromine or chlorine can facilitate substitution reactions.
Major Products Formed:
Oxidation: Germanium dioxide (GeO2) and other germanium oxides.
Reduction: Lower oxidation state germanium compounds.
Substitution: Various substituted germanium compounds depending on the reagents used.
Applications De Recherche Scientifique
Chemistry: Germane, (p-dimethylaminophenyl)triphenyl- is used as a precursor in the synthesis of other organogermanium compounds. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel materials.
Biology and Medicine: Research is ongoing to explore the potential biological activity of organogermanium compounds. Some studies suggest that these compounds may have antioxidant and anticancer properties, although more research is needed to confirm these effects.
Industry: In the industrial sector, Germane, (p-dimethylaminophenyl)triphenyl- is used in the production of semiconductors and other electronic materials. Its ability to form stable bonds with other elements makes it a valuable component in the manufacturing of advanced materials.
Mécanisme D'action
The mechanism by which Germane, (p-dimethylaminophenyl)triphenyl- exerts its effects is primarily through its ability to form stable bonds with other elements. The germanium atom in the compound can interact with various molecular targets, leading to the formation of new compounds with unique properties. The (p-dimethylaminophenyl) group enhances the electron-donating ability of the compound, making it more reactive in certain chemical reactions.
Comparaison Avec Des Composés Similaires
Triphenylgermane: Similar in structure but lacks the (p-dimethylaminophenyl) group.
Triphenylphosphine: Contains phosphorus instead of germanium.
Triphenylsilane: Contains silicon instead of germanium.
Uniqueness: Germane, (p-dimethylaminophenyl)triphenyl- is unique due to the presence of the (p-dimethylaminophenyl) group, which enhances its reactivity and potential applications. The combination of germanium and the (p-dimethylaminophenyl) group provides a unique set of chemical properties that are not found in similar compounds.
Propriétés
Numéro CAS |
73839-80-2 |
|---|---|
Formule moléculaire |
C26H25GeN |
Poids moléculaire |
424.1 g/mol |
Nom IUPAC |
N,N-dimethyl-4-triphenylgermylaniline |
InChI |
InChI=1S/C26H25GeN/c1-28(2)26-20-18-25(19-21-26)27(22-12-6-3-7-13-22,23-14-8-4-9-15-23)24-16-10-5-11-17-24/h3-21H,1-2H3 |
Clé InChI |
ZYTAHXDRUJZTLW-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C1=CC=C(C=C1)[Ge](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


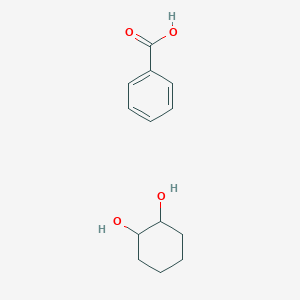
![6-(4-Chlorophenyl)-8,9-dihydro-5h-benzo[7]annulene-5,7(6h)-dione](/img/structure/B14464040.png)
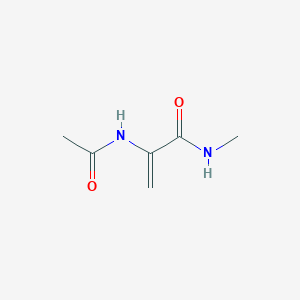
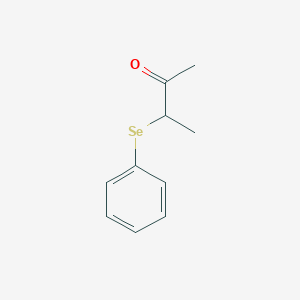
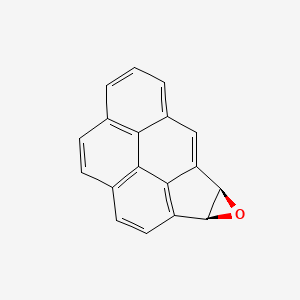
![2,4,5-Trichlorophenyl [4-(hydroxymethyl)phenoxy]acetate](/img/structure/B14464061.png)
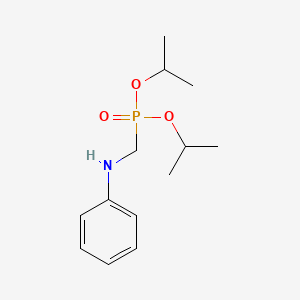
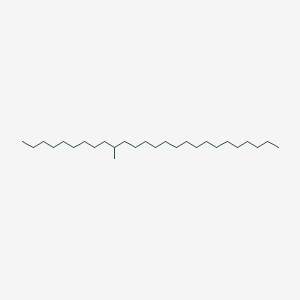
![Diethyl N-[(5-chlorothiophen-2-yl)methoxy]phosphoramidate](/img/structure/B14464081.png)

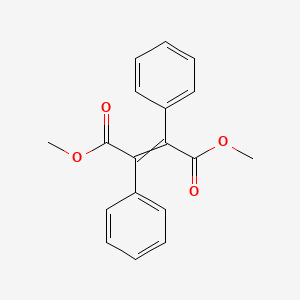
![2-[(Hydroxymethyl)carbamoyl]-3-methyl-1-oxoquinoxalin-1-ium-4(1H)-olate](/img/structure/B14464089.png)

![1-[(Octylsulfanyl)methyl]piperidine](/img/structure/B14464107.png)
